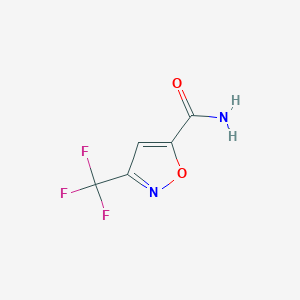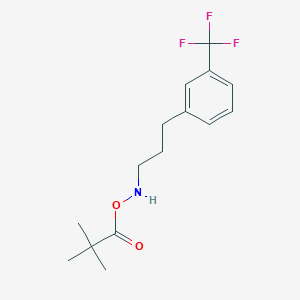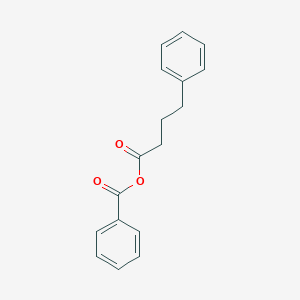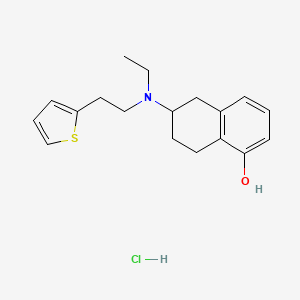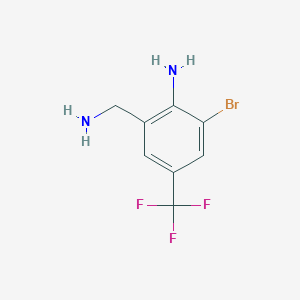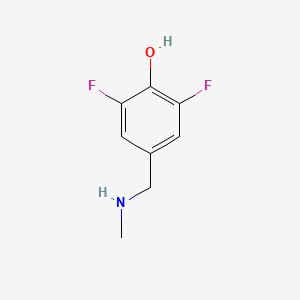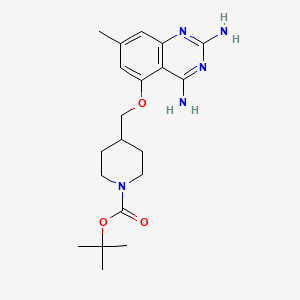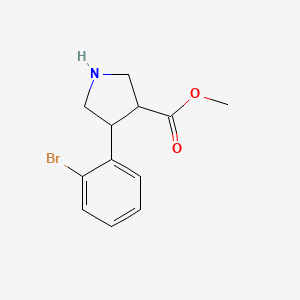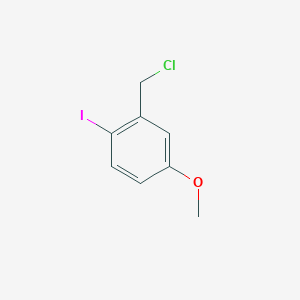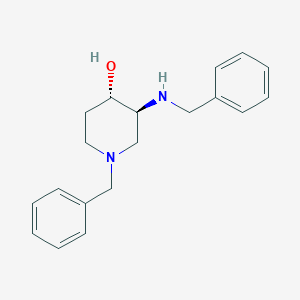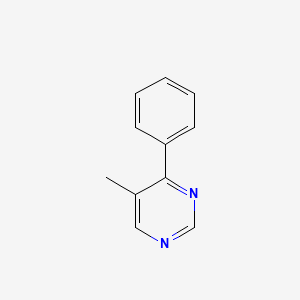
5-Methyl-4-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant role in various biological processes and are a core structure in many drug molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenylpyrimidine can be achieved through various methods. One common approach involves the reaction of phenylacetylene and 1-phenyl-propan-1-one with potassium tert-butylate in dimethyl sulfoxide at 100°C under an inert atmosphere. This is followed by the addition of guanidine nitrate in water and dimethyl sulfoxide at 70°C, and finally, potassium hydroxide semihydrate in dimethyl sulfoxide at 70°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyrimidine N-oxides, while reduction can yield dihydropyrimidines .
Applications De Recherche Scientifique
5-Methyl-4-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Methyl-4-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 5-Methyl-4-phenylpyrimidine include other substituted pyrimidines, such as:
- 4-Phenylpyrimidine
- 5-Methylpyrimidine
- 2-Chloro-5-methyl-4-phenylpyrimidine .
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the methyl and phenyl groups at the 5- and 4-positions, respectively. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-methyl-4-phenylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
UCIXIFAXVBYNGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


